3-(heptylamino)-2H-1,2,4-triazin-5-one
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Overview
Description
3-(Heptylamino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(heptylamino)-2H-1,2,4-triazin-5-one typically involves the reaction of heptylamine with a triazine precursor. One common method is the nucleophilic substitution reaction where heptylamine reacts with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human intervention, reducing the risk of contamination and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Heptylamino)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanuric chloride in dichloromethane at low temperatures.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
3-(Heptylamino)-2H-1,2,4-triazin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(heptylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The compound’s structure allows it to form stable complexes with metal ions, which can also contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hexylamino)-2H-1,2,4-triazin-5-one
- 3-(Octylamino)-2H-1,2,4-triazin-5-one
- 3-(Decylamino)-2H-1,2,4-triazin-5-one
Uniqueness
Compared to its analogs, 3-(heptylamino)-2H-1,2,4-triazin-5-one has a unique balance of hydrophobic and hydrophilic properties due to the heptyl group. This balance can influence its solubility, reactivity, and interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(heptylamino)-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-3-4-5-6-7-11-10-13-9(15)8-12-14-10/h8H,2-7H2,1H3,(H2,11,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXYRMZLGGWZGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1=NC(=O)C=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCNC1=NC(=O)C=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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